![molecular formula C11H15N3O B12985428 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12985428.png)
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a pyrimidine ring attached via an oxygen atom. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. For instance, starting from a suitable azabicyclo[3.2.1]octane precursor, the pyrimidine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction where a pyrimidine derivative reacts with the bicyclic core. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the pyrimidine ring or the bicyclic core. Common reagents include alkyl halides and bases.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, NaH, K2CO3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors. It can be used in binding studies to understand receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine ring structure and is also studied for its biological activities.
Pyrido[2,3-d]pyrimidine: Another compound with a pyrimidine ring, known for its anticancer and antimicrobial properties.
Pyrimidino[4,5-d][1,3]oxazine: This compound features a fused pyrimidine ring and is used in medicinal chemistry research.
Uniqueness
3-(Pyrimidin-2-yloxy)-8-azabicyclo[321]octane is unique due to its bicyclic structure combined with a pyrimidine ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H15N3O/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8/h1,4-5,8-10,14H,2-3,6-7H2 |
InChI Key |
SOTJZYBCLAHUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12985346.png)
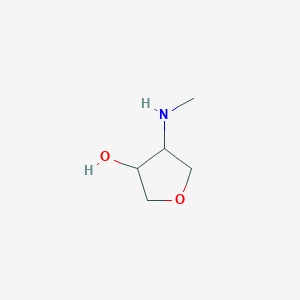
![2-Bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12985358.png)
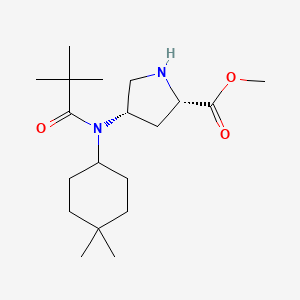
![7-Chloro-2-methylimidazo[1,2-c]pyrimidine](/img/structure/B12985366.png)

![1-[2-(2-Hydroxy-ethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one](/img/structure/B12985382.png)
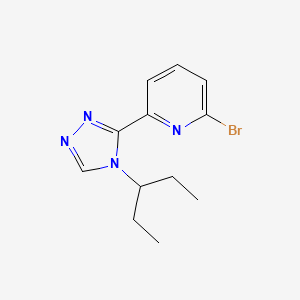
![Ethyl (R)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B12985392.png)
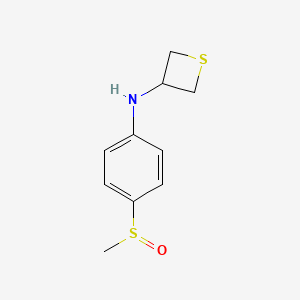
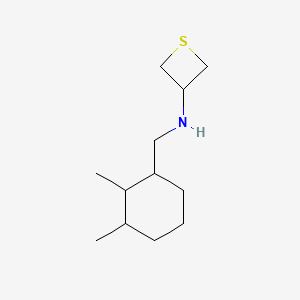
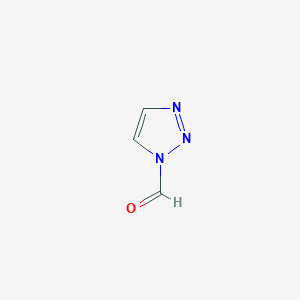
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate](/img/structure/B12985414.png)
![2,4-dichloro-6-fluoro-N-methyl-9H-pyrimido[4,5-b]indol-8-amine](/img/structure/B12985417.png)
